(((beta-D-Galactopyranosyl-oxy)ethoxy)ethoxy)propionic acid
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Overview
Description
(((beta-D-Galactopyranosyl-oxy)ethoxy)ethoxy)propionic acid is a complex organic compound with the molecular formula C15H28O11 It is characterized by the presence of a galactopyranosyl group linked to a propionic acid moiety through a series of ethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (((beta-D-Galactopyranosyl-oxy)ethoxy)ethoxy)propionic acid typically involves the glycosylation of a galactopyranosyl donor with an ethoxyethoxyethoxypropionic acid acceptor. The reaction is often catalyzed by acid or enzyme catalysts under controlled temperature and pH conditions to ensure high yield and selectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale glycosylation processes using bioreactors. These processes are optimized for efficiency and cost-effectiveness, often employing immobilized enzymes to facilitate the reaction and simplify product purification .
Chemical Reactions Analysis
Types of Reactions
(((beta-D-Galactopyranosyl-oxy)ethoxy)ethoxy)propionic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
(((beta-D-Galactopyranosyl-oxy)ethoxy)ethoxy)propionic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in biological processes and as a substrate for enzymatic reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds
Mechanism of Action
The mechanism by which (((beta-D-Galactopyranosyl-oxy)ethoxy)ethoxy)propionic acid exerts its effects involves its interaction with specific molecular targets and pathways. The galactopyranosyl group can bind to carbohydrate-recognizing proteins, influencing various biological processes. The ethoxy groups provide flexibility and solubility, enhancing the compound’s ability to interact with different molecular targets .
Comparison with Similar Compounds
Similar Compounds
3-(2-{2-[2-(beta-D-Galactopyranosyloxy)ethoxy]ethoxy}ethoxy)propanoic acid: This compound has a similar structure but differs in the length and arrangement of the ethoxy groups.
Uniqueness
(((beta-D-Galactopyranosyl-oxy)ethoxy)ethoxy)propionic acid is unique due to its specific arrangement of ethoxy groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
3-[2-[2-[2-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethoxy]ethoxy]ethoxy]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O11/c16-9-10-12(19)13(20)14(21)15(26-10)25-8-7-24-6-5-23-4-3-22-2-1-11(17)18/h10,12-16,19-21H,1-9H2,(H,17,18)/t10-,12+,13+,14-,15-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIAORTLIYDOXHL-BGNCJLHMSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOC1C(C(C(C(O1)CO)O)O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(COCCOCCOCCO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O11 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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